molecular formula C11H18N2NaO2S B1682322 Thiopental sodium CAS No. 71-73-8

Thiopental sodium

Cat. No.: B1682322
CAS No.: 71-73-8
M. Wt: 265.33 g/mol
InChI Key: PAWYKYXVHHGVOH-UHFFFAOYSA-N
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Description

Thiopental sodium, also known as sodium pentothal, is a rapid-onset, short-acting barbiturate general anesthetic. It is the thiobarbiturate analog of pentobarbital and is widely known for its use in inducing anesthesia. This compound was once a core medicine in the World Health Organization’s List of Essential Medicines .

Mechanism of Action

Target of Action

Thiopental sodium primarily targets the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system. By binding to this receptor, this compound enhances the inhibitory effect of GABA (gamma-aminobutyric acid), the primary inhibitory neurotransmitter in the mammalian central nervous system .

Mode of Action

This compound binds at a distinct binding site associated with a Cl- ionopore at the GABA A receptor . This binding increases the duration of time for which the Cl- ionopore is open, leading to an influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire and thereby reducing neuronal excitability . As a result, the post-synaptic inhibitory effect of GABA in the thalamus is prolonged .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway . By enhancing the inhibitory effect of GABA, this compound reduces neuronal excitability throughout the central nervous system. This leads to a decrease in nerve firing and a general depression of the central nervous system, which results in the anesthetic, hypnotic, and anticonvulsant effects of the drug .

Pharmacokinetics

This compound exhibits the following pharmacokinetic properties:

Result of Action

It produces hypnosis within 30 to 40 seconds of intravenous injection . Recovery after a small dose is rapid, with some somnolence and retrograde amnesia .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s lipid solubility allows it to be sequestered in fatty tissue . This means that the drug’s duration of action is largely due to its redistribution away from central circulation into muscle and fatty tissue . Therefore, factors that affect the distribution of lipids in the body, such as diet and body composition, could potentially influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Thiopental sodium plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the gamma-aminobutyric acid (GABA) receptor, where this compound enhances the inhibitory effects of GABA by increasing the duration of chloride ion channel opening . This interaction leads to hyperpolarization of the neuronal membrane, resulting in decreased neuronal excitability . Additionally, this compound interacts with cytochrome P450 enzymes in the liver, which are involved in its metabolism .

Cellular Effects

This compound affects various types of cells and cellular processes. In neurons, it decreases neuronal activity by reducing the cerebral metabolic rate of oxygen consumption (CMRO2) and decreasing the cerebrovascular response to carbon dioxide . This leads to a reduction in intracranial pressure. This compound also influences cell signaling pathways by modulating GABAergic transmission, which affects gene expression and cellular metabolism . In hypoxic conditions, this compound has been shown to protect neurons by maintaining their resting potential during reoxygenation .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its interaction with the GABA receptor. By binding to the GABA receptor, this compound increases the duration of chloride ion channel opening, leading to hyperpolarization of the neuronal membrane . This results in decreased neuronal excitability and induction of anesthesia. Additionally, this compound inhibits the activity of certain enzymes, such as cytochrome P450, which are involved in its metabolism . This inhibition can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known for its rapid onset of action, with unconsciousness occurring within 30-45 seconds after intravenous administration . Its duration of action is relatively short, typically lasting 5-10 minutes . Over time, this compound is redistributed from the central circulation to muscle and fatty tissue, leading to a decrease in its concentration in the brain and the return of consciousness . Long-term effects on cellular function have been observed in in vitro and in vivo studies, including changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal modelsFor example, doses in the range of 5.5 to 22 mg/kg body weight are recommended for pigs, cattle, horses, and goats, while doses of 30 to 50 mg/kg body weight are recommended for rabbits . At high doses, this compound can cause toxic or adverse effects, such as respiratory depression and cardiovascular instability . Threshold effects have also been observed, with sub-anesthetic doses leading to partial sedation and analgesia .

Metabolic Pathways

This compound is metabolized primarily in the liver by cytochrome P450 enzymes . The primary metabolic pathway involves the conversion of this compound to pentobarbital and other metabolites . These metabolites are then further metabolized and excreted in the urine. The metabolism of this compound can affect metabolic flux and metabolite levels, leading to changes in cellular function and gene expression .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It is highly lipid-soluble, allowing it to rapidly cross cell membranes and accumulate in fatty tissues . This compound is also bound to plasma proteins, which affects its distribution and localization within the body . The compound is initially distributed to highly perfused tissues, such as the brain, and then redistributed to muscle and fatty tissue over time .

Subcellular Localization

This compound is localized primarily in the cytoplasm and cell membranes of neurons . Its activity and function are influenced by its subcellular localization, with higher concentrations in the brain leading to more pronounced anesthetic effects . This compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Thiopental sodium is prepared by dissolving a yellowish powder in sterile water to create a 2.5% solution (25 mg/mL). The solution should be used within 24 hours of preparation and kept cool. The solution is alkaline with a pH greater than 10, which can be irritating if injected into tissues . Industrial production involves the alkylation of ethylmalonic ester with 2-bromopentane in the presence of sodium ethoxide .

Chemical Reactions Analysis

Thiopental sodium undergoes various chemical reactions, including:

Scientific Research Applications

Thiopental sodium has a wide range of scientific research applications:

Comparison with Similar Compounds

Thiopental sodium is compared with other barbiturates such as pentobarbital, phenobarbital, and methohexital. While all these compounds act on the GABA-A receptor, this compound is unique due to its rapid onset and short duration of action. This makes it particularly useful for induction of anesthesia .

Similar Compounds

  • Pentobarbital
  • Phenobarbital
  • Methohexital

This compound’s rapid onset and short duration of action distinguish it from other barbiturates, making it a valuable tool in medical and scientific research.

Properties

CAS No.

71-73-8

Molecular Formula

C11H18N2NaO2S

Molecular Weight

265.33 g/mol

IUPAC Name

5-ethyl-4,6-dioxo-5-pentan-2-yl-1H-pyrimidine-2-thiolate

InChI

InChI=1S/C11H18N2O2S.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);

InChI Key

PAWYKYXVHHGVOH-UHFFFAOYSA-N

Isomeric SMILES

CCCC(C)C1(C(=O)[N-]C(=S)[N-]C1=O)CC.[Na+].[Na+]

SMILES

CCCC(C)C1(C(=O)NC(=NC1=O)[S-])CC.[Na+]

Canonical SMILES

CCCC(C)C1(C(=O)NC(=S)NC1=O)CC.[Na]

Appearance

Solid powder

71-73-8

physical_description

Solid

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

3.98e-02 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bomathal
Nesdonal
Penthiobarbital
Pentothal
Pentothal Sodico
Sodipental
Thiomebumal
Thionembutal
Thiopental
Thiopental Nycomed
Thiopental Sodium
Thiopentobarbital
Thiopentone
Tiobarbital Braun
Trapanal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does thiopental sodium exert its anesthetic effects?

A1: [, , , ] this compound, a barbiturate, primarily acts by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) within the central nervous system. It binds to specific sites on the GABAA receptor, prolonging the duration of chloride ion channel opening. This enhanced chloride influx hyperpolarizes neurons, making them less excitable and ultimately leading to sedation and anesthesia.

Q2: Does this compound offer neuroprotective benefits in cases of cerebral ischemia?

A3: [, ] Studies exploring the neuroprotective potential of this compound in focal cerebral ischemia-reperfusion in rats have yielded mixed results. While some studies suggest that it does not offer significant neuroprotection, others indicate it might provide some benefits by accelerating the elimination of excitatory amino acids like aspartate and glutamate during reperfusion. More research is needed to clarify its role in such scenarios.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C11H17N2NaO2S. Its molecular weight is 264.32 g/mol. Spectroscopic data can be found in various chemical databases.

Q4: How does storage temperature affect the stability of this compound and propofol mixtures?

A6: [] Studies have shown that both this compound and propofol, when mixed and stored in polypropylene syringes, maintain over 90% of their initial concentration for up to 312 hours when refrigerated at 4 degrees Celsius. At room temperature (23 degrees Celsius), propofol remains stable for up to 120 hours and this compound for up to 240 hours.

Q5: How does this compound distribute within the body?

A7: [, ] this compound is highly lipophilic, facilitating its rapid passage across the blood-brain barrier. Following intravenous administration, it rapidly distributes to highly perfused organs like the brain, heart, and liver, leading to rapid onset of anesthetic effects. It is then redistributed to less perfused tissues like muscle and fat, contributing to its short duration of action.

Q6: What factors can influence the pharmacokinetics of this compound?

A8: [, ] Several factors can influence this compound's pharmacokinetic profile, including age, liver function, and concomitant medications. Reduced hepatic blood flow, as seen in liver disease or with certain medications, can significantly delay this compound detoxification.

Q7: Can this compound be used for anesthesia induction in patients undergoing cesarean sections?

A10: [, , ] While this compound readily crosses the placental barrier, research suggests that when used for induction of anesthesia during cesarean sections, followed by propofol maintenance and nitrous oxide, it does not offer significant advantages over propofol alone for maternal or fetal outcomes.

Q8: What are the potential cardiovascular effects of this compound administration?

A11: [, ] this compound can cause dose-dependent cardiovascular depression, leading to a decrease in blood pressure and cardiac output. These effects are often transient and less pronounced when used in combination with other anesthetic agents or opioids.

Q9: Can this compound induce bronchospasm?

A12: [] While this compound is often considered a bronchodilator, case reports suggest it can potentially trigger bronchospasm in susceptible individuals, particularly those with pre-existing hyperreactive airway diseases like asthma. Careful consideration is needed when using this compound in such patients.

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